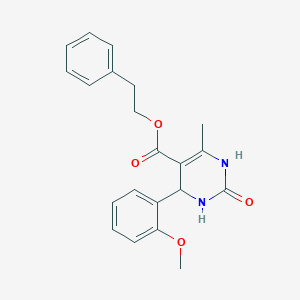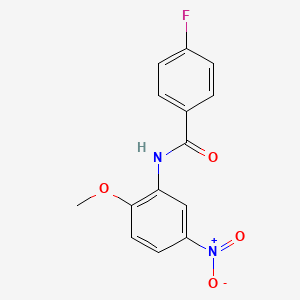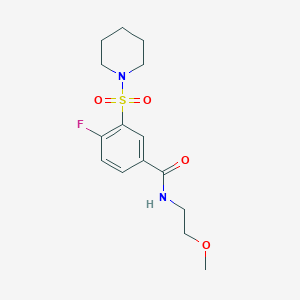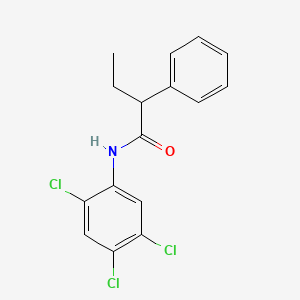![molecular formula C13H14N4O2 B4994332 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate, also known as MTA, is a chemical compound that has been widely used in scientific research. MTA is a triazine-based compound that has been shown to have a variety of biochemical and physiological effects.
作用机制
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate cellular signaling pathways. By inhibiting these enzymes, this compound can modulate cellular signaling and gene expression, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune cell function. This compound has also been shown to have antiviral and antibacterial properties.
实验室实验的优点和局限性
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target specific cellular pathways. However, this compound can be toxic in high concentrations, and its effects can be difficult to interpret in complex biological systems.
未来方向
There are several future directions for research on 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate, including the development of novel therapeutic agents based on its structure and mechanism of action, the identification of new cellular targets for this compound, and the exploration of its potential applications in diagnostic imaging and drug delivery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
In conclusion, this compound is a triazine-based compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown great potential for use in the development of novel therapeutic agents and diagnostic tools, and further research is needed to fully understand its potential applications.
合成方法
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate can be synthesized using a variety of methods, including the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methyl-2-aminophenol and methylamine. The resulting product is then acetylated with acetic anhydride to yield this compound.
科学研究应用
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate has been used in a variety of scientific research applications, including as a fluorescent probe for DNA detection, an inhibitor of protein tyrosine phosphatase, and a modulator of cellular signaling pathways. This compound has also been used in the development of novel therapeutic agents for the treatment of cancer and other diseases.
属性
IUPAC Name |
[2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-15-12(17-13(14-3)16-8)10-6-4-5-7-11(10)19-9(2)18/h4-7H,1-3H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQIHSXCCBIWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4994251.png)




![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![N-[2-(2-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4994284.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)

![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
![2-(1-{1-[(3E)-3-pentenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4994314.png)

